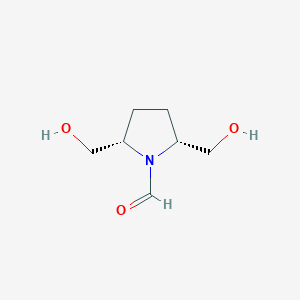
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two hydroxymethyl groups and an aldehyde group attached to a pyrrolidine ring, makes it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Functional Group Introduction: Hydroxymethyl groups are introduced through reactions involving formaldehyde and appropriate catalysts.
Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
科学的研究の応用
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c9-3-6-1-2-7(4-10)8(6)5-11/h5-7,9-10H,1-4H2/t6-,7+ |
InChIキー |
ZXZXYVOTWCBUHG-KNVOCYPGSA-N |
異性体SMILES |
C1C[C@H](N([C@H]1CO)C=O)CO |
正規SMILES |
C1CC(N(C1CO)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


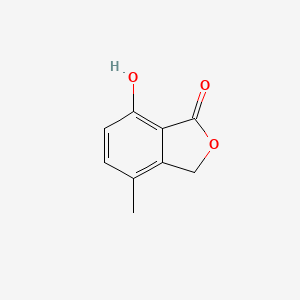
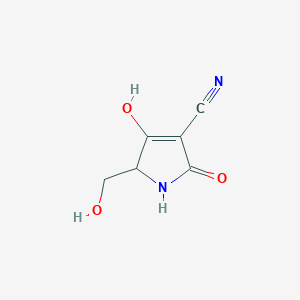
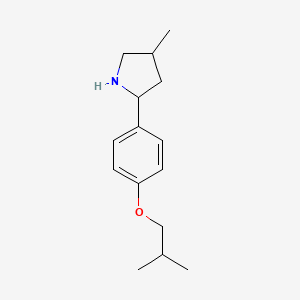
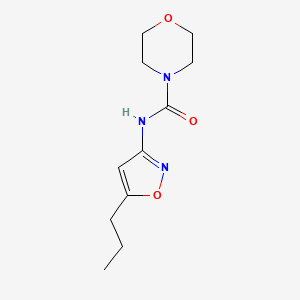
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
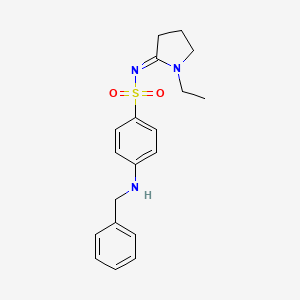

![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
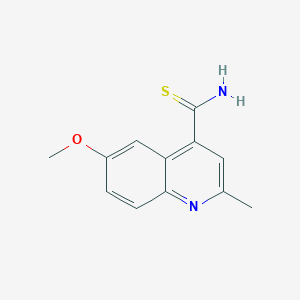
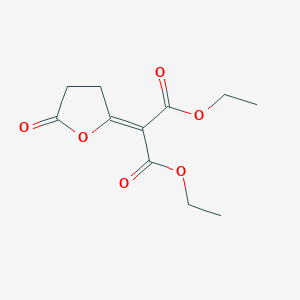
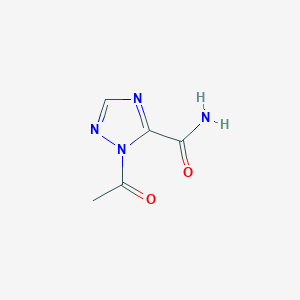
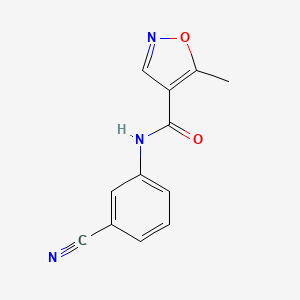

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
